molecular formula C10H13BrClNO3S B603013 [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-methoxyethyl)amine CAS No. 1246823-55-1

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-methoxyethyl)amine

Cat. No.: B603013
CAS No.: 1246823-55-1
M. Wt: 342.64g/mol
InChI Key: DKFPCBGMGMSRAN-UHFFFAOYSA-N
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Description

(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine typically involves the sulfonylation of a substituted aniline derivative. A common synthetic route includes the reaction of 2-bromo-5-chloro-4-methylaniline with a sulfonyl chloride derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The sulfonamide group is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial or anticancer properties.

Industry

In the industrial sector, (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-chloro-5-methylphenyl)sulfonylamine
  • (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine
  • (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine

Uniqueness

(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms on the phenyl ring provides opportunities for selective functionalization, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

1246823-55-1

Molecular Formula

C10H13BrClNO3S

Molecular Weight

342.64g/mol

IUPAC Name

2-bromo-5-chloro-N-(2-methoxyethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C10H13BrClNO3S/c1-7-5-8(11)10(6-9(7)12)17(14,15)13-3-4-16-2/h5-6,13H,3-4H2,1-2H3

InChI Key

DKFPCBGMGMSRAN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCOC)Br

Origin of Product

United States

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